molecular formula C12H15BO4 B8240805 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B8240805
M. Wt: 234.06 g/mol
InChI Key: QGCORPYRERNVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a benzoic acid moiety attached to a dioxaborinane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acid esters. One common method includes the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted benzoic acids .

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes and organic synthesis .

Comparison with Similar Compounds

  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: Compared to these similar compounds, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct reactivity and solubility properties. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-4-9(6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCORPYRERNVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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